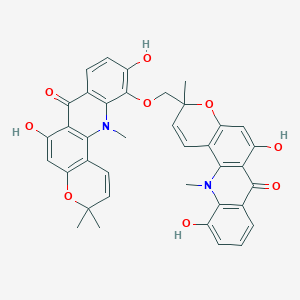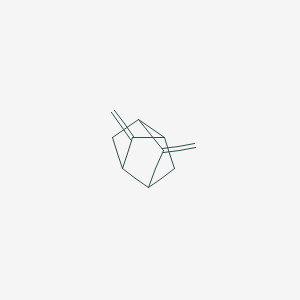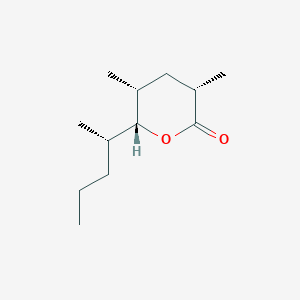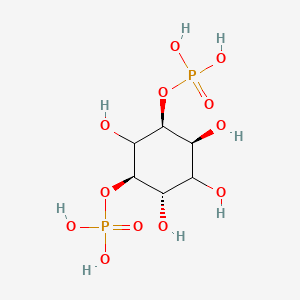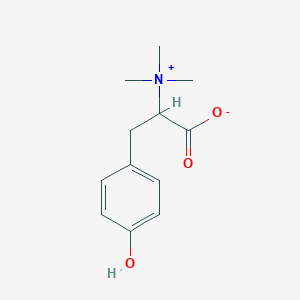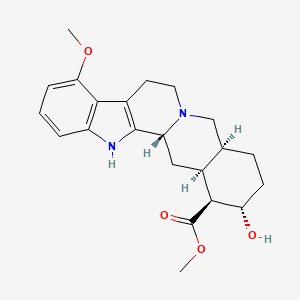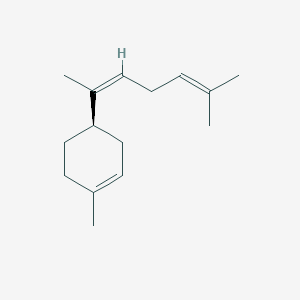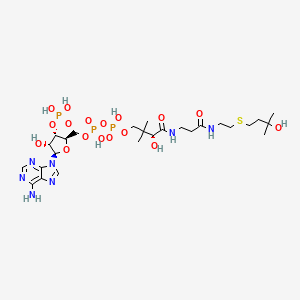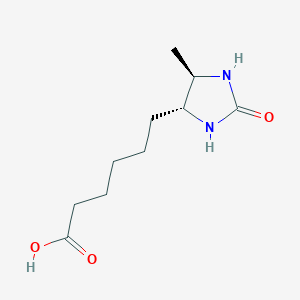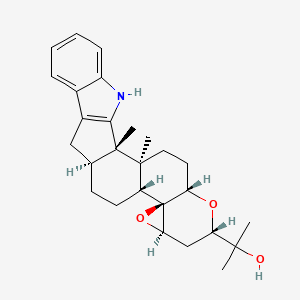
8-Chloro-2,7-dibenzofurandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2,7-dibenzofurandiol is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 8 and hydroxy groups at position 2 and 7. It is a member of dibenzofurans, an organochlorine compound and a polyphenol. It derives from a hydride of a dibenzofuran.
Applications De Recherche Scientifique
Environmental and Health Impacts of Halogenated Compounds
While specific research on 8-Chloro-2,7-dibenzofurandiol is limited, insights can be drawn from studies on similar halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds share structural similarities with chlorinated analogs and have raised environmental and health concerns due to their persistence and potential toxic effects. Research suggests that brominated compounds, analogous to chlorinated ones, can have significant toxicity profiles, necessitating further investigation into their health effects and environmental impact, especially considering the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Fate and Behavior in Aquatic Environments
Parabens, like 8-Chloro-2,7-dibenzofurandiol, often find applications in various consumer products and can enter aquatic environments, acting as weak endocrine disrupters. Their fate, behavior, and the formation of halogenated by-products in aquatic systems have been subjects of review, highlighting the need for comprehensive understanding and monitoring of such compounds and their derivatives in environmental matrices (Haman, Dauchy, Rosin, & Munoz, 2015).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, closely related to compounds like 8-Chloro-2,7-dibenzofurandiol, has been extensively reviewed. Although the mutagenic potential of these compounds is still under investigation, their structural similarity to known mutagens raises concerns about their possible genetic and carcinogenic risks, underscoring the importance of further toxicological studies (Wassom, Huff, & Loprieno, 1977).
Mechanisms of Formation and Destruction
Understanding the mechanisms governing the formation, chlorination, and destruction of PCDD/Fs is crucial for mitigating the environmental impact of halogenated compounds like 8-Chloro-2,7-dibenzofurandiol. Research has delved into the complex pathways contributing to the emission rates and congener profiles of these pollutants, emphasizing the role of precursor chlorination patterns and the need for further theoretical and experimental studies to clarify these processes (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Propriétés
Numéro CAS |
112699-88-4 |
|---|---|
Nom du produit |
8-Chloro-2,7-dibenzofurandiol |
Formule moléculaire |
C12H7ClO3 |
Poids moléculaire |
234.63 g/mol |
Nom IUPAC |
8-chlorodibenzofuran-2,7-diol |
InChI |
InChI=1S/C12H7ClO3/c13-9-4-8-7-3-6(14)1-2-11(7)16-12(8)5-10(9)15/h1-5,14-15H |
Clé InChI |
IRPYRTZTPXYMQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
Autres numéros CAS |
112699-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



